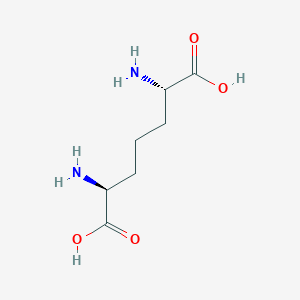

(2S,6S)-2,6-二氨基庚二酸

描述

“(2S,6S)-2,6-Diaminoheptanedioate” is a chemical compound with the molecular formula C7H12N2O4 . It has an average mass of 188.182 Da and a monoisotopic mass of 188.080811 Da . This compound has two defined stereocentres .

Molecular Structure Analysis

The molecular structure of “(2S,6S)-2,6-diaminoheptanedioic acid” includes 6 hydrogen bond acceptors, 6 hydrogen bond donors, and 6 freely rotating bonds . It has a polar surface area of 132 Ų .Physical And Chemical Properties Analysis

“(2S,6S)-2,6-diaminoheptanedioic acid” has a boiling point of 426.7±45.0 °C at 760 mmHg . Its vapour pressure is 0.0±2.2 mmHg at 25°C, and it has an enthalpy of vaporization of 74.7±6.0 kJ/mol . The flash point is 211.8±28.7 °C .科学研究应用

酶抑制剂用于抗菌剂或除草剂:这种化合物已被研究,可能抑制二氨基戊二酸途径中的酶,该途径是L-赖氨酸生物合成的一部分。这种抑制可能导致选择性抗菌剂或除草剂的开发 (Bold et al., 1992)。

合成新型基于底物的抑制剂:它已被用于各种二氨基戊二酸的不对称合成,这些合成旨在设计新型基于底物的L,L-二氨基戊二酸差向异构酶抑制剂 (Williams et al., 1996)。

神经肽Y(NPY)Y4受体激动剂:这种化合物已被确定为NPY Y4受体的高亲和力激动剂,在神经学研究和潜在治疗应用方面具有重要意义 (Kuhn et al., 2016)。

分子结构研究:研究重点是理解2,6-二氨基吡啶与羧酸之间的非共价相互作用,这对于理解(2S,6S)-2,6-二氨基庚二酸与羧酸衍生物结合的作用至关重要 (Gao et al., 2015)。

腐蚀抑制:研究表明,2,6-二氨基吡啶与酒石酸等其他物质结合,对于抑制低碳钢的腐蚀具有协同作用,暗示在材料科学和工程中的应用 (Qiang et al., 2016)。

手性光学性质研究:对各种二酯和二酰胺的手性光学性质进行研究,包括从(2S,6S)-二氨基环己烷衍生的化合物,以了解它们的化学行为和潜在应用 (Mazzeo et al., 2016)。

地下水生物修复:Aminobacter sp. MSH1使用(2S,6S)-2,6-二氨基庚二酸衍生物来生物修复地下水污染物,展示了它在环境科学中的作用 (Raes et al., 2019)。

生物基单体和聚合物的生产:这种化合物包含在代谢工程策略中,用于生物基单体和聚合物的生产,显示了它在生物技术和可持续材料科学中的相关性 (Chung et al., 2015)。

作用机制

Target of Action

The primary target of (2S,6S)-2,6-diaminoheptanedioic acid, also known as (6S,2S)-diaminopimelic acid, is the N-methyl-D-aspartate receptor (NMDAR) . NMDAR plays a crucial role in the functioning of the central nervous system, particularly in learning and memory .

Mode of Action

The compound interacts with its targets, leading to NMDAR inhibition and the subsequent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) activation . This interaction results in changes in the neuronal activity, which are believed to be responsible for its antidepressant effects .

Biochemical Pathways

The compound affects several biochemical pathways. It leads to the activation of the mammalian target of rapamycin complex 1 (mTORC1) in the medial prefrontal cortex . It also influences the brain-derived neurotrophic factor (BDNF) and its receptor, tyrosine kinase receptor B (TrkB) , which are crucial in the antidepressant effects .

Pharmacokinetics

It is known that the compound and its metabolites, particularly (2r,6r)-hydroxynorketamine, readily cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of the compound’s action include the activation of neuronal plasticity mechanisms, including control of excitability and synaptogenesis in the cortex and hippocampus . These effects are believed to contribute to its antidepressant-like effects .

属性

IUPAC Name |

(2S,6S)-2,6-diaminoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKMEZVLHJARHF-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313562 | |

| Record name | L,L-Diaminopimelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS], Solid | |

| Record name | Diaminopimelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diaminopimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

14289-34-0, 583-93-7 | |

| Record name | L,L-Diaminopimelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14289-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6S,2S)-Diaminopimelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L,L-Diaminopimelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIAMINOPIMELIC ACID, (6S,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3I8AN6S7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diaminopimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Diaminopimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

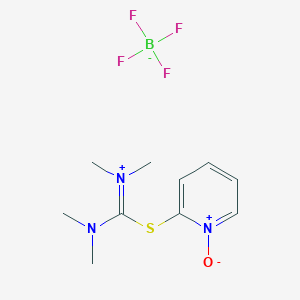

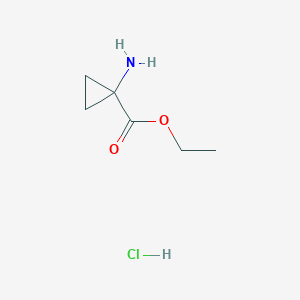

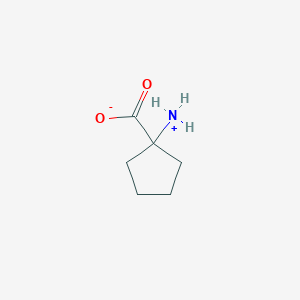

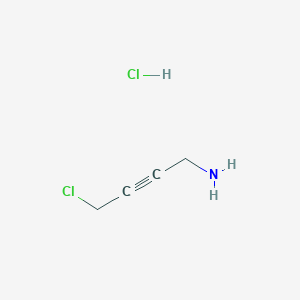

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is there interest in synthesizing (2S,6S)-2,6-diaminoheptanedioic acid?

A1: (2S,6S)-2,6-Diaminoheptanedioic acid, also known as L,L-diaminopimelate, is a key component of the diaminopimelate pathway. This pathway is responsible for L-lysine biosynthesis, which is essential for bacterial cell wall synthesis and absent in mammals. [] Therefore, specifically inhibiting enzymes within this pathway using compounds like (2S,6S)-2,6-diaminoheptanedioic acid and its derivatives could lead to the development of selective antibacterial agents or herbicides. []

Q2: What synthetic strategies are employed to obtain (2S,6S)-2,6-diaminoheptanedioic acid and its derivatives?

A2: The research highlights the use of the Schollkopf bislactim-ether methodology for controlling the stereochemistry at the C(2) and C(6) positions of the target compounds. [] Different chiral building blocks like L-glutamate and L-serine derivatives are employed to introduce the desired stereochemistry at specific carbon centers. For instance, the synthesis leverages the Garner aldehyde, a valuable intermediate for introducing chirality. [] Additionally, enantio- and diastereoselective aldol additions using glycine titanium-enolates are employed for constructing specific stereoisomers, showcasing the versatility of these synthetic approaches. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)